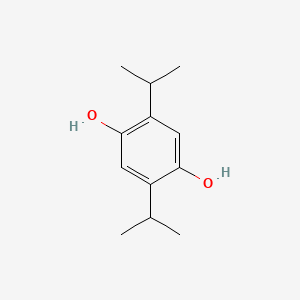

2,5-Di(propan-2-yl)benzene-1,4-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2349-75-9 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2,5-di(propan-2-yl)benzene-1,4-diol |

InChI |

InChI=1S/C12H18O2/c1-7(2)9-5-12(14)10(8(3)4)6-11(9)13/h5-8,13-14H,1-4H3 |

InChI Key |

AMKFXDUNGJKVDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)C(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Di Propan 2 Yl Benzene 1,4 Diol and Analogues

Strategies for Benzene (B151609) Ring Functionalization

The initial and critical step in forming 2,5-di(propan-2-yl)benzene-1,4-diol is the functionalization of the benzene ring. This involves the introduction of two isopropyl groups at specific positions, followed by the creation of the diol.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental process for substituting atoms on an aromatic ring. libretexts.orgpharmdguru.commasterorganicchemistry.com In the synthesis of the target compound, EAS is employed to introduce the necessary alkyl groups. The benzene ring, acting as a nucleophile, attacks a strong electrophile, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com The reactivity of the benzene ring is crucial, and it needs a potent electrophile to initiate the reaction, often requiring a Lewis acid catalyst to generate the electrophile. libretexts.orgyoutube.com

Alkylation Reactions for Isopropyl Group Incorporation

The Friedel-Crafts alkylation reaction is a primary method for incorporating isopropyl groups onto a benzene ring. studysmarter.co.uklibretexts.org This reaction typically uses an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgyoutube.com When benzene is reacted with propene in the presence of an acid catalyst, it forms cumene (B47948) (isopropylbenzene). youtube.comwikipedia.org Further alkylation of cumene with propene yields diisopropylbenzene. wikipedia.orggoogle.com

However, Friedel-Crafts alkylation has limitations, including the possibility of polyalkylation, where more than one alkyl group is added to the ring. libretexts.orgyoutube.com This occurs because the initial alkyl group activates the benzene ring, making it more susceptible to further alkylation. youtube.com Another challenge is the potential for carbocation rearrangements, which can lead to the formation of undesired isomers. libretexts.orgyoutube.com For instance, the reaction of benzene with propyl chloride can yield isopropylbenzene due to the rearrangement of the primary carbocation to a more stable secondary carbocation. youtube.com

To achieve the desired 1,4-disubstituted product (p-diisopropylbenzene), the reaction conditions must be carefully controlled. chemicalbook.com A process has been developed to synthesize p-diisopropylbenzene from cumene and propylene, which involves an alkylation zone with a specific catalyst, followed by fractional distillation to separate the para and meta isomers. google.com

Table 1: Comparison of Alkylation Strategies

| Feature | Friedel-Crafts Alkylation with Alkyl Halide | Friedel-Crafts Alkylation with Alkene |

|---|---|---|

| Reactants | Benzene, Isopropyl Halide | Benzene, Propene |

| Catalyst | Lewis Acid (e.g., AlCl₃) | Acid Catalyst (e.g., H₂SO₄, Zeolites) youtube.comresearchgate.net |

| Key Challenge | Carbocation Rearrangements libretexts.orgyoutube.com | Polyalkylation youtube.com |

| Product Focus | Formation of Cumene and Diisopropylbenzene | Direct formation of Cumene and Diisopropylbenzene youtube.comwikipedia.org |

Regioselective Synthesis of 1,4-Diol Systems

Achieving the correct arrangement of the hydroxyl groups in the 1,4-position (para) is crucial. Methodologies for the regioselective synthesis of such systems are essential to avoid the formation of other isomers. rsc.orgacgpubs.org While direct hydroxylation of phenol (B47542) can produce hydroquinone (B1673460) (benzene-1,4-diol), controlling the selectivity to favor the para-isomer over the ortho-isomer (catechol) is a significant challenge. mdpi.com The use of specific catalysts and solvents can influence the product distribution. mdpi.com

Conversion Pathways from Precursor Compounds

Once the appropriately disubstituted benzene ring is obtained, subsequent reactions are required to introduce the hydroxyl groups and form the final product.

Oxidation and Rearrangement of Alkylated Benzene Derivatives

A common route to this compound involves the oxidation of 1,4-diisopropylbenzene (B50396). fishersci.caeastman.com This process typically proceeds through the formation of a dihydroperoxide intermediate. google.com The 1,4-diisopropylbenzene is oxidized, often using air, to form p-diisopropylbenzene dihydroperoxide. google.com This dihydroperoxide is then subjected to an acid-catalyzed decomposition, which yields hydroquinone and acetone. google.com

The Baeyer-Villiger oxidation is another powerful method for converting ketones to esters, and in the context of cyclic ketones, to lactones. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes peroxyacids or peroxides as the oxidant. wikipedia.org When applied to certain aromatic ketones, it can lead to the insertion of an oxygen atom, which, after subsequent steps, can result in the formation of a phenol. polimi.ityoutube.com This type of rearrangement, known as the Hock rearrangement, is particularly relevant for the conversion of the hydroperoxides of diisopropylbenzenes. wikipedia.org

Table 2: Key Oxidation and Rearrangement Reactions

| Reaction | Precursor | Key Intermediate | Product |

|---|---|---|---|

| Hock Rearrangement | 1,4-Diisopropylbenzene | 1,4-Diisopropylbenzene dihydroperoxide google.com | This compound and Acetone ncert.nic.in |

| Baeyer-Villiger Oxidation | Aromatic Ketone | Criegee Intermediate polimi.it | Phenyl Ester |

Derivatization from Related Phenolic Structures

Another synthetic approach starts with existing phenolic compounds and modifies them to create the desired 1,4-diol structure. nih.govnih.gov For instance, hydroquinone itself can be alkylated. chemicalbook.comchemicalbook.com The reaction of hydroquinone with an alkylating agent like tert-butanol (B103910) or 2-methyl-2-butene (B146552) in the presence of an acid catalyst can introduce the alkyl groups onto the benzene ring. chemicalbook.comchemicalbook.com

The synthesis of 2,5-dihydroxy-1,4-benzoquinone, a related compound, has been achieved with high yields through an aqueous addition reaction, which can be a precursor for further modifications. usu.edu Additionally, derivatization techniques are often employed in the analysis of phenolic compounds, which involve converting them into more volatile and thermally stable derivatives for techniques like GC-MS. nih.gov These derivatization reactions, such as silylation, highlight the reactivity of the hydroxyl groups on phenolic structures. nih.gov

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity of biological catalysts. This approach is particularly valuable for producing complex hydroquinone derivatives under mild conditions. frontiersin.orgnih.govresearchgate.netbeilstein-journals.orgnih.gov Two-step chemo-enzymatic processes have been developed for compounds like propenylbenzene derivatives, which involve an initial chemical step, such as lipase-catalyzed epoxidation and hydrolysis to form diols, followed by a microbial oxidation step to yield the final product. frontiersin.orgnih.govresearchgate.net

Biocatalytic methods offer environmentally benign alternatives to traditional chemical syntheses of hydroquinone. A prominent approach involves the direct, regioselective dihydroxylation of benzene. nih.gov Engineered cytochrome P450 enzymes, particularly mutants of P450-BM3, have been developed to catalyze this transformation with high efficiency. nih.govnih.gov Through a combination of directed evolution and site-directed mutagenesis, a double mutant (A82F/A328F) of P450-BM3 was created that could convert benzene to hydroquinone with 97% conversion. nih.gov

Another biocatalytic strategy involves the hydroxylation of phenol. nih.gov By fine-tuning the intracellular heme biosynthesis in engineered Escherichia coli, the catalytic efficiency of P450 BM3 mutants for producing hydroquinone from phenol has been significantly enhanced. nih.gov This optimization of the whole-cell biocatalyst demonstrates a promising route for the synthesis of chemical intermediates. nih.gov

Enzymes are unparalleled in their ability to perform stereoselective transformations, a crucial aspect for the synthesis of chiral molecules and complex natural products. While direct stereoselective synthesis of this compound is not prominently documented, the principles are well-established in the synthesis of related compounds.

A notable example is the efficient and stereoselective synthesis of (S)-norcoclaurine using the recombinant (S)-norcoclaurine synthase (NCS) enzyme. rsc.org This process involves a Pictet-Spengler reaction between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, achieving high enantiomeric purity. rsc.org The ability of enzymes to handle catechol-containing substrates like dopamine highlights their potential for selective reactions on hydroquinone scaffolds. rsc.org

Furthermore, chemo-enzymatic strategies have been employed for the synthesis of various complex molecules where enzymes facilitate key stereoselective steps. For instance, the enzymatic hydrolysis of a chemically synthesized dihydropyrimidine (B8664642) derivative using a hydantoinase from Arthrobacter crystallopoietes has been shown to proceed with (S)-enantioselectivity, providing a route to enantiopure β-amino acids. nih.gov Such methodologies, which combine chemical synthesis of a precursor with a subsequent stereoselective enzymatic step, are broadly applicable for producing chiral substituted hydroquinones. beilstein-journals.orgnih.govnih.gov

Modern Cross-Coupling and C-H Functionalization Strategies (Applicability to Substituted Hydroquinones)

The direct introduction of substituents onto a hydroquinone ring represents a powerful and atom-economical synthetic strategy. Modern organic chemistry offers a toolkit of cross-coupling and C-H functionalization reactions that are applicable to the synthesis of substituted hydroquinones. umontreal.ca

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, provide versatile methods for forming carbon-carbon bonds. umontreal.canih.gov These reactions have been successfully used to modify a 2-tert-butylhydroquinone (BHQ) template, demonstrating their utility in attaching complex side chains to a hydroquinone core. nih.gov For example, Suzuki coupling of a protected hydroquinone bromide with an organoborane has been used to introduce alkyl chains. nih.gov

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. nih.govyoutube.com For hydroquinone derivatives, this can be achieved through oxidative coupling reactions. Hydroquinones bearing an electron-withdrawing group can undergo one-pot oxidative coupling with olefins in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and a Lewis acid catalyst to form dihydrobenzofurans. researchgate.netnih.gov This approach first oxidizes the hydroquinone to the more reactive benzoquinone in situ, which then couples with the olefin. researchgate.netnih.gov This highlights a common strategy where the hydroquinone is oxidized to the corresponding quinone to facilitate C-H functionalization, followed by reduction back to the hydroquinone if desired.

Spectroscopic and Advanced Structural Elucidation of 2,5 Di Propan 2 Yl Benzene 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 2,5-Di(propan-2-yl)benzene-1,4-diol would be expected to show distinct signals corresponding to the aromatic protons, the methine protons of the isopropyl groups, the methyl protons of the isopropyl groups, and the hydroxyl protons. The symmetry of the molecule would simplify the spectrum.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orglibretexts.orgnanalysis.comopenstax.org A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH groups.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity | Hypothetical ¹³C Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

| Aromatic CH | ~6.7 | s | ~117 | Positive | Positive |

| Aromatic C-OH | - | - | ~147 | Null | Null |

| Aromatic C-CH | - | - | ~135 | Null | Null |

| Isopropyl CH | ~3.1 | sept | ~27 | Positive | Positive |

| Isopropyl CH₃ | ~1.2 | d | ~23 | Positive | Null |

| Hydroxyl OH | ~4.5 (variable) | s | - | - | - |

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei. sdsu.eduyoutube.comuvic.caemerypharma.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the isopropyl methine proton and the isopropyl methyl protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons they are directly attached to. It would confirm the assignments made in the 1D spectra, for instance, linking the aromatic proton signal to the aromatic CH carbon signal. sdsu.eduhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons. For example, the aromatic protons would show correlations to the neighboring quaternary carbons (C-OH and C-CH), and the isopropyl methine and methyl protons would show correlations to the aromatic ring carbons they are attached to. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, which is crucial for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the hydroxyl protons and the adjacent aromatic protons, as well as between the isopropyl methine protons and the aromatic protons.

The conformation of this compound is influenced by the rotation around the single bonds connecting the isopropyl groups and the hydroxyl groups to the benzene (B151609) ring. Variable temperature NMR studies could provide information on the rotational barriers of these groups. The orientation of the hydroxyl groups (either syn or anti to each other) could be investigated through NOESY experiments by observing correlations between the OH protons and the isopropyl group protons. researchgate.netnih.gov The rotation of the isopropyl groups could lead to different spatial environments for the methyl groups, although at room temperature, free rotation would likely make them equivalent.

Vibrational Spectroscopy Investigations

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, C-H, and C-O stretching vibrations, as well as aromatic C=C stretching and C-H bending vibrations. The broadness and position of the O-H stretching band can indicate the extent of hydrogen bonding. nih.govresearchgate.netresearchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200-3500 | Strong, Broad |

| C-H Stretch (sp³ - isopropyl) | 2850-3000 | Medium-Strong |

| C-H Stretch (sp² - aromatic) | 3000-3100 | Medium-Weak |

| C=C Stretch (aromatic) | 1500-1600 | Medium |

| C-O Stretch (phenol) | 1200-1260 | Strong |

| O-H Bend | 1330-1440 | Medium |

| C-H Bend (isopropyl) | 1365-1385 (doublet) | Medium |

| C-H Out-of-plane Bend (aromatic) | 800-900 | Strong |

Note: These are general ranges and can be influenced by the specific molecular environment.

Raman spectroscopy is a complementary technique to FT-IR. While polar bonds like O-H and C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the symmetric breathing vibration of the benzene ring would be expected to be a strong feature in the Raman spectrum. The C-C stretching vibrations of the isopropyl groups and the aromatic ring would also be observable. A study on the related compound 2,5-di-tert-butyl-hydroquinone showed that both IR and Raman spectroscopy are powerful tools for conformational analysis. nih.govsemanticscholar.org

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. This technique is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

When such data is available, it provides critical information, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). These parameters define the fundamental repeating unit of the crystal lattice. Furthermore, X-ray crystallography elucidates intramolecular details such as bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state. It also reveals intermolecular interactions, like hydrogen bonding and π-stacking, which govern how the molecules pack together in the crystal.

Due to the absence of specific experimental data for this compound, a data table for its crystallographic parameters cannot be provided at this time.

Electronic Spectroscopy and Photophysical Properties

The electronic and photophysical properties of a molecule are determined by how it interacts with light. These properties are investigated using techniques such as UV-Visible absorption and fluorescence spectroscopy.

UV-Visible Absorption Characteristics

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light typically promotes electrons from a π bonding orbital to a π* antibonding orbital (π → π* transitions). The benzene ring is the primary chromophore, and the hydroxyl and propan-2-yl substituents can influence the energy of these transitions, causing shifts in the absorption maxima.

Generally, the substitution of alkyl groups and hydroxyl groups on a benzene ring leads to a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The solvent environment can also affect the absorption spectrum. Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the λmax values. A systematic study in different solvents would be necessary to fully characterize the UV-Visible absorption properties of this compound.

Without specific experimental data, a table of UV-Visible absorption characteristics cannot be generated.

Fluorescence Studies and Emission Profiles

A thorough review of the literature did not uncover specific fluorescence data for this compound, such as emission maxima, fluorescence quantum yields (Φf), or fluorescence lifetimes.

Fluorescence is the emission of light from a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state and then return to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

Many hydroquinone (B1673460) derivatives are known to be fluorescent. The fluorescence emission spectrum is often a mirror image of the absorption spectrum. The intensity and wavelength of the emission can be influenced by the molecular structure, solvent polarity, temperature, and the presence of quenchers. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process.

To characterize the emission profile of this compound, it would be necessary to experimentally measure its fluorescence spectra in various solvents upon excitation at its absorption maximum. Such studies would provide insights into the nature of its excited states and the deactivation pathways available to the molecule.

A data table for fluorescence properties cannot be provided due to the lack of available experimental findings.

Theoretical and Computational Investigations of 2,5 Di Propan 2 Yl Benzene 1,4 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of 2,5-di(propan-2-yl)benzene-1,4-diol. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electron distribution and its implications for chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the hydroxyl groups. The electron-donating nature of the hydroxyl and isopropyl groups increases the energy of the HOMO, making the molecule a good electron donor and thus susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the aromatic ring, representing the region most likely to accept electrons in a reaction with a nucleophile.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the isopropyl substituents is expected to slightly decrease the HOMO-LUMO gap compared to unsubstituted hydroquinone (B1673460), thereby enhancing its reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value/Characteristic | Implication |

| HOMO Energy | Relatively High | Good electron donor, susceptible to oxidation |

| LUMO Energy | Relatively Low | Can accept electrons from strong nucleophiles |

| HOMO-LUMO Gap | Moderately Small | Indicates good reactivity |

| HOMO Distribution | Benzene ring, Oxygen atoms | Site of electrophilic attack and oxidation |

| LUMO Distribution | Benzene ring | Site of nucleophilic attack |

Electrostatic Potential Mapping

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. The ESP map highlights regions of negative potential (electron-rich) and positive potential (electron-poor), which are crucial for understanding intermolecular interactions and reaction sites.

In this compound, the most negative electrostatic potential is expected to be concentrated around the oxygen atoms of the hydroxyl groups due to their high electronegativity and the presence of lone pairs of electrons. These regions are the most likely sites for electrophilic attack and for forming hydrogen bonds as a hydrogen bond acceptor. The hydrogen atoms of the hydroxyl groups will exhibit a positive electrostatic potential, making them susceptible to attack by nucleophiles and enabling them to act as hydrogen bond donors. The benzene ring will have a moderately negative potential due to its π-electron system, while the isopropyl groups will be largely non-polar.

Charge Distribution and Bonding Analysis

A detailed analysis of the charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, quantifies the electron density on each atom. This provides a more quantitative picture than ESP mapping.

For this compound, the oxygen atoms are predicted to carry a significant negative partial charge, while the hydrogen atoms of the hydroxyl groups will have a positive partial charge. The carbon atoms of the benzene ring bonded to the hydroxyl groups will also exhibit a positive partial charge due to the electron-withdrawing effect of the oxygen atoms. The isopropyl groups, being weakly electron-donating, will slightly increase the electron density on the benzene ring compared to unsubstituted hydroquinone.

Bonding analysis reveals the nature of the chemical bonds within the molecule. The C-C bonds within the benzene ring will exhibit a bond order intermediate between a single and a double bond, characteristic of aromatic systems. The C-O bonds will be strong polar covalent bonds, and the O-H bonds will be highly polarized.

Conformational Analysis and Molecular Mechanics Studies

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis, often performed using molecular mechanics force fields, helps to identify the most stable arrangements of the atoms in space.

The primary sources of conformational flexibility in this molecule are the rotation of the hydroxyl groups and the isopropyl groups. The orientation of the hydroxyl groups can be influenced by intramolecular hydrogen bonding between the hydroxyl hydrogen of one group and the oxygen of the other. However, due to the para-substitution pattern, direct intramolecular hydrogen bonding is not possible.

The rotation of the two isopropyl groups is subject to steric hindrance. The most stable conformation will likely involve the staggering of the methyl groups of the isopropyl substituents to minimize steric clashes with the benzene ring and the hydroxyl groups. Molecular mechanics calculations can provide the relative energies of different conformers and the energy barriers for rotation around the C-C bonds connecting the isopropyl groups to the benzene ring.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules in a condensed phase, such as in a solvent. An MD simulation of this compound in an aqueous environment would reveal important information about its solvation and interactions with water molecules.

The hydroxyl groups of the molecule are expected to form strong hydrogen bonds with surrounding water molecules, acting as both hydrogen bond donors and acceptors. The hydrophobic isopropyl groups, on the other hand, will tend to be shielded from the aqueous environment, which may influence the local water structure. MD simulations can track the formation and breaking of these hydrogen bonds over time, providing insights into the solvation dynamics. Furthermore, these simulations can reveal the rotational and translational motion of the molecule, as well as the conformational changes it undergoes in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.infonih.gov These predictions are invaluable for confirming the structure of a synthesized compound or for identifying unknown substances. DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for this purpose. d-nb.info

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the electronic environment of each nucleus.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic C-H | ~6.7 - 7.0 | ~115 - 120 | The two aromatic protons are equivalent due to symmetry. |

| Hydroxyl O-H | Variable (typically 4.5 - 5.5 in aprotic solvent) | - | Chemical shift is highly dependent on solvent, concentration, and temperature. |

| Isopropyl C-H | ~3.0 - 3.5 | ~25 - 30 | Methine proton of the isopropyl group. |

| Isopropyl C-CH₃ | ~1.2 - 1.4 | ~20 - 25 | The six methyl protons of each isopropyl group are equivalent. |

| Aromatic C-OH | - | ~145 - 150 | Carbon atom attached to the hydroxyl group. |

| Aromatic C-isopropyl | - | ~135 - 140 | Carbon atom attached to the isopropyl group. |

The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. docbrown.infodocbrown.info For instance, the aromatic protons are expected to be shielded compared to benzene due to the electron-donating effects of the hydroxyl and isopropyl groups. The chemical shift of the hydroxyl proton is highly variable due to hydrogen bonding. The signals for the isopropyl group can be predicted based on standard values for such substituents.

Thermochemical Properties and Energetic Considerations in Reaction Pathways

The thermochemical properties of this compound, also known as 2,5-diisopropylhydroquinone, are fundamental to understanding its reactivity, particularly its function as an antioxidant. Computational quantum chemistry studies are routinely used to investigate the energetic feasibility of various reaction pathways. nih.gov Key thermochemical parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE) are calculated to predict the dominant mechanism through which the compound neutralizes free radicals. nih.govscienceopen.com

The primary antioxidant mechanisms considered for phenolic compounds like this compound are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Electron Transfer-Proton Transfer (ET-PT). mdpi.com The energetic favorability of each pathway is determined by the thermochemical values.

Hydrogen Atom Transfer (HAT) In the HAT mechanism, a hydrogen atom is directly transferred from the phenolic hydroxyl group (-OH) to a free radical. The most critical parameter for this pathway is the O-H Bond Dissociation Enthalpy (BDE). A lower BDE value indicates a weaker O-H bond, facilitating an easier and faster hydrogen atom donation, which in turn suggests a higher antioxidant activity via this mechanism. nih.gov The stability of the resulting phenoxyl radical is a key factor influencing the BDE. scienceopen.com

Sequential Proton Loss Electron Transfer (SPLET) The SPLET mechanism is a two-step process. First, the phenol (B47542) undergoes deprotonation to form a phenoxide anion. This step is governed by the Proton Dissociation Enthalpy (PDE) or acid dissociation constant (pKa). A lower PDE value favors this initial deprotonation. nih.gov In the second step, the phenoxide anion transfers an electron to the free radical. This step is governed by the Ionization Potential (IP) of the anion. This pathway is particularly significant in polar solvents that can stabilize the charged intermediates.

Energetic Parameters from Computational Studies Quantum chemical calculations, often employing Density Functional Theory (DFT), provide quantitative data on these energetic parameters. frontiersin.orgresearchgate.net These calculations help in elucidating the most probable reaction pathway for this compound under different conditions.

Below is a table summarizing key thermochemical parameters often calculated for phenolic antioxidants. While specific experimental or computational values for this compound are dispersed across various theoretical studies, the table illustrates the typical data used to assess its reaction pathways.

Table 1: Key Thermochemical Parameters for Antioxidant Activity

| Parameter | Symbol | Reaction Represented | Significance in Reaction Pathways |

| Bond Dissociation Enthalpy | BDE | Ar-OH → Ar-O• + H• | Primary indicator for the Hydrogen Atom Transfer (HAT) mechanism. Lower values favor HAT. nih.gov |

| Ionization Potential | IP | Ar-OH → Ar-OH•+ + e- | First step in the Electron Transfer-Proton Transfer (ET-PT) mechanism. |

| Proton Dissociation Enthalpy | PDE | Ar-OH → Ar-O- + H+ | First step in the Sequential Proton Loss Electron Transfer (SPLET) mechanism. nih.gov |

| Electron Transfer Enthalpy | ETE | Ar-O- → Ar-O• + e- | Second step in the SPLET mechanism. |

The isopropyl groups at the 2 and 5 positions of the benzene ring exert an electron-donating effect. This electronic influence affects the stability of the parent molecule and the radical and ionic species formed during antioxidant reactions, thereby modulating the BDE, IP, and PDE values. Theoretical investigations are crucial for quantifying these substituent effects and providing a detailed understanding of the structure-activity relationship that governs the energetic landscape of its reaction pathways. scienceopen.com

Chemical Reactivity and Mechanistic Studies of 2,5 Di Propan 2 Yl Benzene 1,4 Diol

Redox Chemistry and Electron Transfer Mechanisms

Hydrogen Atom Transfer (HAT) Pathways

Hydrogen Atom Transfer (HAT) is a concerted process where a proton and an electron are transferred together as a hydrogen atom in a single kinetic step. scripps.edu This pathway is a fundamental mechanism in the antioxidant action of many phenolic compounds. The efficiency of the HAT process is influenced by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates the donation of a hydrogen atom to a radical species, thereby neutralizing it. In the context of 2,5-di(propan-2-yl)benzene-1,4-diol, the electron-donating isopropyl groups are expected to lower the O-H BDE, enhancing its HAT activity. Theoretical and kinetic studies on various phenols have shown that the reactivity in HAT reactions can be significantly influenced by the nature of the substituents on the aromatic ring. nih.govresearchgate.net For instance, the presence of electron-donating groups generally leads to a more favorable HAT process. nih.gov

Electron Transfer-Proton Transfer (ET-PT) Processes

The Electron Transfer-Proton Transfer (ET-PT) mechanism, also referred to as Single Electron Transfer-Proton Transfer (SET-PT), involves two distinct steps. researchgate.net First, an electron is transferred from the hydroquinone (B1673460) to an acceptor molecule, forming a radical cation. This is followed by the transfer of a proton to a suitable base in the surrounding medium. This pathway is particularly relevant in polar solvents that can stabilize the charged intermediates. The feasibility of the ET-PT mechanism is dependent on the ionization potential of the hydroquinone and the electron affinity of the acceptor. For this compound, the electron-rich aromatic ring facilitates the initial electron transfer step.

Sequential Proton Loss Electron Transfer (SPLET) Mechanisms

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is another two-step process that is particularly significant in polar, protic solvents like alcohols. nih.gov This pathway begins with the deprotonation of the hydroquinone by a base, forming a phenoxide anion. nih.gov This anion is a much more potent electron donor than the neutral molecule, and it subsequently transfers an electron to an acceptor. nih.govnih.gov The rate of this process can be orders of magnitude faster in ionizing solvents compared to non-ionizing ones. nih.gov The acidity of the phenolic hydroxyl groups is a critical factor in the SPLET mechanism. For flavonoids, which are also polyphenolic compounds, the 4'-OH and 7-OH groups are often the preferred sites for the initial deprotonation. nih.gov In aqueous solutions, deprotonated flavonoids show a greater tendency to undergo the SPLET mechanism compared to HAT or electron transfer. nih.gov

Formation of Quinone Species from Hydroquinones

The oxidation of hydroquinones, such as this compound, leads to the formation of the corresponding quinone, in this case, 2,5-di(propan-2-yl)-1,4-benzoquinone. This transformation is a classic example of a redox reaction where the hydroquinone loses two electrons and two protons. youtube.com This process can be initiated by various oxidizing agents and is a key reaction in both chemical and biological systems. For instance, the oxidation of anthrahydroquinone is a crucial step in the anthraquinone (B42736) process for hydrogen peroxide production. nih.gov The mechanism can proceed through the formation of a semiquinone radical intermediate.

Reactive Intermediate Formation and Trapping

Quinone Methide Generation and Reactivity

Quinone methides are highly reactive intermediates that can be generated from phenolic compounds. nih.govrsc.orgresearchgate.net These molecules are characterized by a cyclohexadiene ring with an exocyclic methylene (B1212753) group and a carbonyl group in either the ortho or para position. doi.org The high reactivity of quinone methides stems from the energetic gain upon aromatization. rsc.org They are potent electrophiles and readily react with a variety of nucleophiles. nih.gov The generation of quinone methides can occur through the oxidation of 4-alkyl-substituted phenols, often catalyzed by enzymes like cytochromes P450. nih.gov While direct examples for this compound are not prevalent in the provided search results, the general reactivity patterns of similar phenolic structures suggest its potential to form such intermediates under specific oxidative conditions. The reactivity of quinone methides has been extensively studied, and they are known to participate in various reactions, including nucleophilic additions and cycloadditions. nih.govnih.gov

Nucleophilic Additions to Quinone Methides

Quinone methides are reactive intermediates that can be generated from phenolic precursors. In the case of this compound, oxidation can lead to the formation of a para-quinone methide. These species are characterized by a polarized exocyclic double bond, making them susceptible to nucleophilic attack. The primary mode of reaction for para-quinone methides (p-QMs) is a 1,6-conjugate addition, driven by the restoration of the aromatic system. researchgate.netrsc.org

The reactivity of quinone methides is significantly influenced by the substituents on the aromatic ring. Electron-donating groups, such as the isopropyl groups in the derivative of this compound, generally stabilize the quinone methide intermediate, which can decrease the rate of nucleophilic addition compared to unsubstituted or electron-withdrawing group-substituted quinone methides. nih.gov Conversely, electron-withdrawing groups tend to accelerate the rate of nucleophilic attack. nih.gov

A range of nucleophiles can participate in these 1,6-addition reactions. Common nucleophiles include thiols, amines, and carbanions. For instance, the DABCO-catalyzed reaction of p-QMs with organosulfur reagents provides an efficient route to diarylmethyl thioethers. beilstein-journals.org Similarly, base-catalyzed additions of nitroalkanes have been reported. beilstein-journals.org The general mechanism involves the nucleophilic attack at the exocyclic carbon of the quinone methide, followed by protonation of the resulting phenoxide to yield the substituted phenol (B47542).

Table 1: Rate Constants for Nucleophilic Addition to Substituted Quinone Methides

| Quinone Methide Substituent | Nucleophile | Rate Constant (k₂, M⁻¹s⁻¹) |

|---|---|---|

| H | Morpholine (B109124) | 1.2 x 10⁵ |

| H | 2-Mercaptoethanol (B42355) | 2.5 x 10⁶ |

| 5-MeO | Morpholine | 2.8 x 10⁴ |

| 5-MeO | 2-Mercaptoethanol | 5.2 x 10⁵ |

| 3-CO₂Et | Morpholine | 3.8 x 10⁸ |

| 3-CO₂Et | 2-Mercaptoethanol | 1.1 x 10⁹ |

This table presents kinetic data for the addition of morpholine and 2-mercaptoethanol to various substituted o-quinone methides, illustrating the electronic effects of substituents on reactivity. Data sourced from a study on substituted quinone methides. nih.gov

Diels-Alder Reactions Involving Quinone Methides

Quinone methides can also function as dienophiles in Diels-Alder reactions, providing a powerful method for the construction of six-membered ring systems. rsc.org In these [4+2] cycloaddition reactions, the quinone methide reacts with a conjugated diene. The reactivity in these reactions is also influenced by the electronic nature of the substituents on the quinone methide.

While specific examples of Diels-Alder reactions involving quinone methides derived directly from this compound are not extensively documented in readily available literature, the reactivity can be inferred from related systems. For instance, p-benzoquinone, the parent compound of the oxidized form of hydroquinone, readily participates in Diels-Alder reactions with various dienes. A classic example is the reaction with maleic anhydride (B1165640). nih.gov

The general scheme for a Diels-Alder reaction involving a p-quinone methide would see it reacting with a diene, such as cyclopentadiene, to form a polycyclic adduct. The isopropyl groups on the quinone methide would be expected to influence the stereoselectivity and regioselectivity of the cycloaddition.

Table 2: Representative Diels-Alder Reactions of Quinone Systems

| Dienophile | Diene | Product |

|---|---|---|

| p-Benzoquinone | Maleic Anhydride | Adduct of p-benzoquinone and maleic anhydride nih.gov |

| Aza-o-quinone methide | Enaminone | 3-Aroyl quinoline (B57606) nih.gov |

This table provides examples of Diels-Alder reactions with related quinone and quinone methide systems.

Deoxydehydration Mechanisms of Diols

Deoxydehydration (DODH) is a type of reaction that typically involves the removal of two hydroxyl groups from a vicinal diol to form an alkene. This transformation is often catalyzed by transition metal complexes, with rhenium-based catalysts being particularly effective. rsc.orgchemicalbook.com The generally accepted mechanism for rhenium-catalyzed DODH involves three main steps: condensation of the diol with an oxorhenium complex, oxidative extrusion of the alkene to form a higher oxidation state rhenium complex, and subsequent reduction of the catalyst to complete the catalytic cycle. rsc.org

It is important to note that this compound is a hydroquinone derivative and not a vicinal diol. Therefore, a direct intramolecular deoxydehydration to form a carbon-carbon double bond between the hydroxyl-bearing carbons is not a feasible reaction pathway under standard DODH conditions. The aromatic nature of the benzene (B151609) ring precludes the formation of a double bond within the ring at those positions. Alternative dehydration reactions under forcing conditions might lead to the formation of furan (B31954) derivatives or other complex aromatic products, but this is distinct from the typical deoxydehydration of aliphatic diols.

Catalytic Roles in Chemical Transformations

Substituted hydroquinones like this compound are well-known for their role as antioxidants and polymerization inhibitors. beilstein-journals.org This activity stems from their ability to act as radical scavengers. In the context of polymerization, which often proceeds through a free-radical mechanism, the hydroquinone can donate a hydrogen atom from one of its hydroxyl groups to a propagating radical, thereby terminating the chain reaction. The resulting phenoxy radical is stabilized by resonance and is generally not reactive enough to initiate a new polymer chain. This property makes them valuable additives in the storage and processing of monomers like styrene (B11656) and acrylates.

Beyond radical scavenging, hydroquinone systems can participate in catalytic oxidation-reduction cycles. For example, the catalytic oxidation of hydroquinone to benzoquinone is a well-studied process. researchgate.net While this compound itself is not typically employed as a primary catalyst for a broad range of transformations, its redox properties are central to its function in these specific applications.

Table 3: Role of Substituted Hydroquinones as Polymerization Inhibitors

| Monomer | Inhibitor Type | Function |

|---|---|---|

| Styrene | Radical Scavenger | Prevents thermal polymerization during distillation and storage. |

| Acrylic Acid | Radical Scavenger | Stabilizes the monomer against premature polymerization. |

| Unsaturated Polyesters | Radical Scavenger | Acts as a storage inhibitor. |

This table summarizes the application of hydroquinone derivatives as polymerization inhibitors for various monomers.

Derivatization Reactions of Hydroxyl Groups

The two hydroxyl groups of this compound are phenolic and can undergo typical reactions of phenols, such as ether and ester formation. These derivatization reactions can be used to modify the physical and chemical properties of the compound.

Etherification can be achieved through reactions such as the Williamson ether synthesis, where the phenoxide ions of the diol react with an alkyl halide. Due to the steric hindrance from the adjacent isopropyl groups, these reactions might require more forcing conditions compared to less substituted phenols.

Esterification is readily accomplished by reacting the diol with an acid chloride or acid anhydride, often in the presence of a base catalyst like pyridine (B92270) or triethylamine (B128534) to neutralize the liberated acid. These reactions produce the corresponding diester derivative.

Table 4: Representative Derivatization Reactions of this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| Etherification | Alkyl Halide (e.g., Iodomethane) in the presence of a base | 2,5-Dialkoxy-1,4-di(propan-2-yl)benzene |

| Esterification | Acid Chloride (e.g., Acetyl Chloride) in the presence of a base | 2,5-Di(propan-2-yl)benzene-1,4-diyl diacetate |

This table outlines common derivatization reactions for the hydroxyl groups of this compound.

Biological and Biochemical Mechanistic Aspects of 2,5 Di Propan 2 Yl Benzene 1,4 Diol

Mechanistic Basis of Antioxidant Action

The antioxidant properties of phenolic compounds, including 2,5-Di(propan-2-yl)benzene-1,4-diol, are fundamentally linked to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. This capacity helps to mitigate the damaging effects of oxidative stress on cellular components.

As a hydroquinone (B1673460) derivative, this compound is anticipated to exert its antioxidant effects primarily through two major radical scavenging pathways common to phenolic compounds: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET). nih.govmdpi.com

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic antioxidant (ArOH) directly donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), effectively quenching the radical and terminating the oxidative chain reaction. nih.gov The antioxidant itself becomes a resonance-stabilized phenoxyl radical, which is significantly less reactive and thus less likely to propagate further oxidative damage. The reaction can be represented as: ArOH + R• → ArO• + RH.

Single-Electron Transfer followed by Proton Transfer (SET-PT): The SET-PT mechanism involves two steps. First, the antioxidant donates a single electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). In the second step, the radical cation transfers a proton to the surrounding solvent, resulting in the stable phenoxyl radical (ArO•). encyclopedia.pub This pathway's favorability is influenced by the antioxidant's ionization potential and the solvent's properties.

The efficiency of these pathways is dictated by the molecular structure of the antioxidant. For this compound, the electron-donating nature of the isopropyl groups attached to the benzene (B151609) ring can influence the stability of the resulting phenoxyl radical, thereby affecting its scavenging capacity. The presence of two hydroxyl groups offers two potential sites for radical neutralization.

Table 1: Principal Radical Scavenging Mechanisms for Phenolic Antioxidants

| Mechanism | Description | Key Step |

| Hydrogen Atom Transfer (HAT) | A hydrogen atom is transferred from the antioxidant's hydroxyl group to a free radical. | ArOH + R• → ArO• + RH |

| Single-Electron Transfer (SET) | An electron is transferred from the antioxidant to the free radical, followed by a proton transfer. | ArOH + R• → ArOH•+ + R- → ArO• + RH |

Beyond direct radical scavenging, certain hydroquinone compounds have been shown to modulate endogenous antioxidant defense systems. One key mechanism is the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. nih.gov

Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of various genes. nih.gov This binding initiates the transcription of a suite of protective proteins, including detoxifying and antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govnih.gov By upregulating these cellular defenses, such compounds help maintain redox homeostasis. While this mechanism is established for some hydroquinones, specific studies confirming the activity of this compound on the Nrf2 pathway are not extensively documented in the reviewed literature.

Biotransformation and Metabolic Pathways in Model Systems

This compound, also known as 2,6-diisopropyl-1,4-quinol, is a primary metabolite of the widely used intravenous anesthetic agent, propofol (B549288) (2,6-diisopropylphenol). nih.govnih.gov The biotransformation of propofol is extensive and occurs primarily in the liver, although extrahepatic sites such as the kidneys also contribute significantly to its metabolism. nih.govnih.gov

The major metabolic pathway for propofol involves direct conjugation to form propofol glucuronide. nih.gov A substantial portion, however, is first hydroxylated by cytochrome P450 enzymes, predominantly CYP2B6 and to a lesser extent CYP2C9, to produce this compound. nih.gov This quinol metabolite then undergoes further phase II metabolism, being converted into water-soluble glucuronide and sulfate (B86663) conjugates before excretion. nih.gov Approximately 88% of an administered propofol dose is eliminated as metabolites in the urine. nih.gov

The formation of this compound is a critical step in the clearance of propofol. The metabolic process is rapid, contributing to the short duration of action of the parent drug. nih.govwikipedia.org

Table 1: Key Enzymes and Products in the Biotransformation of Propofol to this compound

| Precursor Compound | Key Enzymes | Metabolic Process | Resulting Compound (Metabolite) |

| Propofol (2,6-diisopropylphenol) | Cytochrome P450 (CYP2B6, CYP2C9) | Hydroxylation | This compound |

| This compound | UDP-glucuronosyltransferases, Sulfotransferases | Glucuronidation, Sulfation | 1- and 4-(2,6-diisopropyl-1,4)-glucuronides, 4-(2,6-diisopropyl-1,4-quinol)-sulfate |

Microbial Degradation Mechanisms

Specific microbial degradation mechanisms for this compound are not extensively detailed in the available scientific literature. However, the degradation of related phenolic compounds by microorganisms has been studied. For instance, the aerobic catabolism of phenol (B47542) by bacteria like Rhodococcus opacus often begins with its conversion to catechol by the enzyme phenol hydroxylase. mdpi.com The aromatic ring of catechol is then cleaved by catechol 1,2-dioxygenase to form cis,cis-muconic acid, which is further metabolized into central metabolic intermediates like succinate (B1194679) and acetyl-CoA. mdpi.com While this provides a general model for the bacterial breakdown of simple phenols, the specific enzymatic pathways for cleaving the di-isopropyl substituted benzene ring of this compound have not been elucidated.

The degradation of polymers by microorganisms involves two key steps: depolymerization by extracellular enzymes and subsequent mineralization of the resulting monomers inside the cell. mdpi.com For a compound like this compound, microbial attack would likely involve initial enzymatic modification of the benzene ring or the alkyl side chains.

Role as a Carbon Source for Microbial Communities

There is no direct evidence to suggest that this compound serves as a primary carbon source for microbial communities. However, the lipid emulsion in which its parent compound, propofol, is formulated has been shown to support the growth of various microorganisms. jcpsp.pknih.gov The formulation contains soybean oil and lecithin, which can act as nutrients for bacteria and fungi. wikipedia.orgjcpsp.pk Studies have investigated the growth of microorganisms in propofol formulations, sometimes in combination with other drugs like lidocaine (B1675312) and fentanyl, to assess the risk of extrinsic contamination and subsequent infection. jcpsp.pk These studies focus on the formulation's ability to support microbial life rather than the role of the active drug molecule itself as a substrate for growth. jcpsp.pk

While some bacteria are capable of utilizing aromatic compounds as their sole source of carbon and energy, this has not been specifically demonstrated for this compound. mdpi.com

Modulation of Cellular Signaling Pathways (e.g., proliferation, apoptosis)

This compound is a major metabolite of propofol, a compound known to modulate cellular signaling pathways, particularly those involved in apoptosis (programmed cell death). nih.govnih.gov

Studies on the parent compound, 2,6-diisopropylphenol (propofol), have shown that it can protect cells from oxidative stress-induced apoptosis. In cultured osteoblasts, propofol was found to significantly block cell death induced by hydrogen peroxide and sodium nitroprusside. nih.gov This protective effect was linked to the suppression of caspase-3 activation, a key executioner enzyme in the apoptotic cascade. nih.gov Furthermore, propofol was observed to reduce intracellular reactive oxygen species (ROS) enhanced by hydrogen peroxide, highlighting its antioxidant properties which are likely shared by its hydroquinone metabolite. nih.gov

Conversely, propofol overdose has been shown to induce apoptosis, particularly in immune cells like granulocytes. nih.gov This cytotoxic effect was characterized by the activation of caspase-3 and cytosolic vacuolization. nih.gov The compound Di(2-ethylhexyl) phthalate (B1215562) (DEHP) has also been shown to induce apoptosis in rat INS-1 cells by triggering endoplasmic reticulum stress and suppressing antioxidant defenses. nih.gov These findings suggest that phenolic and related compounds can have dual roles, either protecting from or inducing apoptosis depending on the cell type, concentration, and cellular context.

The modulation of apoptosis often involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.gov Viral Bcl-2-like proteins are known to inhibit host apoptosis, demonstrating the importance of this pathway in controlling cell survival. nih.gov While the direct effect of isolated this compound on these specific signaling molecules is not fully characterized, its role as a primary metabolite of propofol places it within these critical cellular pathways.

Table 2: Effects of Propofol (Parent Compound) on Apoptotic Pathways

| Cell Type | Stimulus | Propofol Effect | Signaling Pathway Modulation |

| Osteoblasts | Oxidative Stress (Hydrogen Peroxide, Sodium Nitroprusside) | Protection from Apoptosis | Suppression of Caspase-3 activation, Reduction of intracellular ROS nih.gov |

| Immune Cells (Granulocytes) | Overdose | Induction of Apoptosis | Activation of Caspase-3 nih.gov |

Environmental Research on 2,5 Di Propan 2 Yl Benzene 1,4 Diol

Degradation Pathways in Environmental Compartments

The breakdown of 2,5-Di(propan-2-yl)benzene-1,4-diol in the environment is expected to occur through various biological and chemical processes. These pathways are crucial for determining the compound's persistence and potential for accumulation.

For instance, studies on the parent compound, hydroquinone (B1673460), indicate that it can be biodegraded under both aerobic and anaerobic conditions. industrialchemicals.gov.au Aerobic degradation of hydroquinone often proceeds through ring cleavage to form simpler organic acids before eventual mineralization to carbon dioxide. industrialchemicals.gov.au Under anaerobic conditions, hydroquinone biodegradation can also occur, leading to the production of carbon dioxide and methane. industrialchemicals.gov.au

Conversely, a structurally similar compound, 2,5-di-tert-butylhydroquinone (B1670977), is reported to be not readily biodegradable. mst.dk This suggests that the presence of bulky alkyl groups on the hydroquinone ring may hinder microbial degradation. Given that this compound also possesses alkyl substituents, it may exhibit similar resistance to biodegradation.

Furthermore, propofol (B549288) (2,6-diisopropylphenol), an isomer of the subject compound, is known to be resistant to biodegradation. openanesthesia.org This lack of biodegradability contributes to its persistence in aquatic environments.

Table 1: Inferred Biodegradability of this compound Based on Related Compounds

| Compound | Biodegradability | Reference |

| Hydroquinone | Readily biodegradable (aerobic & anaerobic) | industrialchemicals.gov.au |

| 2,5-di-tert-butylhydroquinone | Not readily biodegradable | mst.dk |

| Propofol (2,6-diisopropylphenol) | Not biodegradable | openanesthesia.org |

| This compound | Likely not readily biodegradable | Inference |

The photochemical degradation of this compound is an expected pathway for its removal from sunlit environmental compartments. Hydroquinone and its derivatives are known to be susceptible to photodegradation. industrialchemicals.gov.auredalyc.org

Hydroquinone can be oxidized in the presence of light, a process that is accelerated in sunlit water. industrialchemicals.gov.au The estimated photo-oxidation half-life of hydroquinone is approximately 20 hours in sunlit water. industrialchemicals.gov.au The process involves the formation of a semibenzoquinone radical, which is then further oxidized to p-benzoquinone. industrialchemicals.gov.au

Studies on the photocatalytic degradation of hydroquinone using materials like titanium dioxide (TiO2) and zinc oxide (ZnO) have shown efficient removal from water. researchgate.netresearchgate.netscielo.org.co These processes generate highly reactive hydroxyl radicals that attack the aromatic ring, leading to its breakdown. It is plausible that this compound would undergo similar photochemical reactions, although the rate and specific byproducts may differ due to the presence of the isopropyl groups.

Chemical oxidation is another significant degradation pathway for phenolic compounds in the environment. In natural waters, phenolic compounds can be oxidized by various reactive species.

The oxidation of hydroquinone is a well-studied process that can be initiated by various oxidants. industrialchemicals.gov.au In natural systems, this can occur through reactions with dissolved oxygen, metal oxides, or photochemically generated reactive oxygen species. The oxidation of hydroquinone leads to the formation of p-benzoquinone. industrialchemicals.gov.au It is anticipated that this compound would also be susceptible to chemical oxidation, likely forming 2,5-diisopropyl-p-benzoquinone as an initial product.

Environmental Fate and Persistence Studies

The environmental fate of this compound is determined by a combination of its degradation pathways and its interactions with different environmental matrices.

Specific data on the interaction of this compound with soil are scarce. However, the behavior of related compounds can offer some predictions. The parent compound, hydroquinone, and its oxidation product, p-benzoquinone, are expected to degrade in soils. industrialchemicals.gov.au Complete primary degradation of hydroquinone in soil has been observed within 24 hours in some studies. industrialchemicals.gov.au

The aquatic fate of this compound is of particular concern, especially as it is identified as an impurity in the widely used anesthetic propofol. wiley.com Propofol itself is toxic to aquatic life and has the potential to accumulate in organisms due to its fat solubility. openanesthesia.org An environmental risk assessment for propofol indicated a low risk for bioaccumulation despite a high octanol-water partition coefficient (Log P = 3.9), based on fish bioaccumulation assays. astrazeneca.com

For the related compound 2,5-di-tert-butylhydroquinone, it is considered very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.commerckmillipore.com

Given the structural similarities, it is plausible that this compound also poses a risk to aquatic ecosystems. Its potential for bioconcentration would be influenced by its lipophilicity. Without experimental data, predictive models based on its chemical structure would be necessary to estimate its bioconcentration factor (BCF).

Role as a Volatile Organic Compound (VOC) in Emissions Research

Extensive research of publicly available scientific literature and environmental databases did not yield specific studies or data pertaining to the role of this compound as a volatile organic compound (VOC) in emissions research. While the study of VOCs is a significant area of environmental science, with numerous compounds identified and quantified from various sources, research has not been found that specifically investigates the emission or atmospheric presence of this compound.

Consequently, there are no detailed research findings or data tables available to present on this specific topic. Scientific inquiry into the environmental impact of chemical compounds is an evolving field, and the absence of data for one specific substance may indicate a current research gap or that it has not been identified as a significant environmental pollutant to date.

Applications in Advanced Materials and Chemical Synthesis Research

Polymer Chemistry and Material Science Innovations

In the realm of polymer chemistry and material science, 2,5-Di(propan-2-yl)benzene-1,4-diol is noted for its contribution to the development of high-performance polymers. Its functions range from serving as a foundational monomer to influencing the properties of the final polymeric materials.

Use as a Polymerization Inhibitor

Precursor for Polymer Initiators

This compound serves as a significant precursor in the synthesis of specialized epoxy resins. It is a key starting material for producing 2,5-diisopropylhydroquinone diglycidyl ether, a type of monocyclic aromatic epoxy resin google.com. The synthesis involves the reaction of 2,5-diisopropylhydroquinone with an epihalohydrin, such as epichlorohydrin, to introduce the reactive epoxy groups. This process transforms the diol into a versatile epoxy monomer that can be used in various polymerization reactions.

The resulting epoxy resin, derived from this compound, can be homopolymerized or copolymerized with other epoxy monomers or curing agents to create cross-linked polymer networks. These polymers are characterized by their robust mechanical properties and thermal stability, making them suitable for a range of advanced applications.

Development of Active Layers in Devices with Thermal Stability

The derivatives of this compound, particularly the epoxy resins synthesized from it, are instrumental in the development of active layers in electronic devices that require high thermal stability. A notable application is in mold underfill materials for through-silicon via (TSV) technology in semiconductor devices google.com.

In this context, the cured product of a liquid epoxy resin composition containing 2,5-diisopropylhydroquinone diglycidyl ether exhibits high thermal conductivity google.com. This property is crucial for dissipating the heat generated by high-density electronic components, thereby preventing performance degradation and enhancing the reliability of the device google.com. The incorporation of this specialized epoxy resin helps in creating a mold underfill material that provides structural support and effective thermal management, addressing a key challenge in the miniaturization and stacking of semiconductor chips google.com.

The table below summarizes the key application of the this compound derivative in this area:

| Application Area | Derivative | Key Property | Benefit in Application |

| Semiconductor Packaging | 2,5-diisopropylhydroquinone diglycidyl ether | High Thermal Conductivity | Enhanced heat dissipation in electronic devices, improving reliability. google.com |

Role as an Organic Intermediate in Chemical Synthesis

Beyond its applications in polymer science, this compound also functions as an intermediate in other areas of chemical synthesis, although detailed public-domain information on these applications is limited.

Intermediate for Agrochemistry Research

While the molecular structure of this compound suggests potential for its use as a building block in the synthesis of agrochemicals, specific research or patents detailing its direct application as an intermediate in the development of pesticides, herbicides, or other agricultural products are not widely reported in the available literature.

Starting Material for Pharmaceutical Compound Synthesis

Similarly, the use of this compound as a starting material for the synthesis of pharmaceutical compounds is not extensively documented in publicly accessible scientific research and databases. While hydroquinone (B1673460) structures are present in some pharmacologically active molecules, the specific contribution of the di-isopropyl derivative in this field remains an area with limited published information.

Sensor Development and Detection Methodologies

Chemical Sensor Design for Compound Detection

The design of chemical sensors for phenolic compounds, including this compound, primarily revolves around electrochemical methods. These sensors offer advantages such as high sensitivity, rapid response, and the potential for miniaturization and real-time monitoring. nih.gov

Electrochemical Sensors:

Electrochemical sensors operate by detecting changes in electrical properties that occur during the oxidation or reduction of the target analyte at an electrode surface. For this compound, the two hydroxyl groups on the benzene (B151609) ring are readily oxidized, making it an ideal candidate for electrochemical detection.

The core components of an electrochemical sensor for this compound would include:

Working Electrode: This is where the electrochemical reaction of this compound takes place. To enhance sensitivity and selectivity, the surface of the working electrode is often modified. Common materials for the base electrode include glassy carbon (GCE), gold, and platinum. mdpi.com

Reference Electrode: Provides a stable potential against which the working electrode's potential is measured.

Counter Electrode: Completes the electrical circuit.

Electrode Modifications:

To improve the performance of electrochemical sensors for hydroquinone and its derivatives, various nanomaterials and polymers are used to modify the working electrode. These modifications can increase the electrode's surface area, enhance the rate of electron transfer, and improve selectivity. While specific examples for this compound are not detailed in available research, modifications used for hydroquinone are highly relevant. These include:

Nanomaterials: Graphene, carbon nanotubes (CNTs), and metal nanoparticles (e.g., gold, palladium) are used to create nanocomposites that exhibit excellent conductivity and catalytic activity towards the oxidation of hydroquinones. researchgate.netresearchgate.net For instance, a glassy carbon electrode modified with a manganese dioxide nanorods/graphene oxide nanocomposite (MnO2 NRs/GO) has shown high sensitivity for hydroquinone detection. nih.gov

Polymers: Conducting polymers can be electropolymerized onto the electrode surface to create a selective film that can pre-concentrate the analyte or facilitate the electrochemical reaction.

Covalent Organic Frameworks (COFs): These porous crystalline polymers offer a large surface area and tunable functionality, making them promising materials for sensor applications. A COF combined with multi-walled carbon nanotubes has been used for the simultaneous detection of catechol and hydroquinone. researchgate.net

The performance of such electrochemical sensors is typically evaluated based on several key parameters, as illustrated in the table below for the closely related compound, hydroquinone.

| Electrode Modification | Detection Method | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

| MnO2 NRs/GO/GCE | Differential Pulse Voltammetry (DPV) | 0.5 - 300.0 | 0.012 | nih.gov |

| Au-Pd NF/rGO/GCE | Differential Pulse Voltammetry (DPV) | Not Specified | Not Specified | researchgate.net |

| Graphene-modified GCE | Voltammetry | Not Specified | 0.8 | researchgate.net |

| Pd@TiO2-SiC/GCE | Differential Pulse Voltammetry (DPV) | 0.01 - 200 | 0.0055 | nih.gov |

Table 1: Performance of Various Modified Electrodes for Hydroquinone Detection

This table presents data for hydroquinone, which is structurally similar to this compound and serves as a proxy for expected performance.

Fluorescent Sensors:

Fluorescent sensors represent another promising avenue for the detection of phenolic compounds. These sensors rely on a change in fluorescence intensity or wavelength upon interaction with the analyte. While specific fluorescent probes for this compound are not widely reported, the general principles can be applied. A fluorescent sensor could be designed where the quenching or enhancement of a fluorophore's emission is triggered by the presence of the di-isopropyl substituted hydroquinone.

Analytical Methodologies for Trace Detection in Complex Mixtures

For the precise quantification of this compound in complex matrices such as environmental samples or industrial products, chromatographic techniques coupled with sensitive detectors are the methods of choice.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for separating and quantifying phenolic compounds. researchgate.net For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase (typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile). researchgate.netosha.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the two propan-2-yl groups would make this compound more non-polar than hydroquinone, leading to a longer retention time on a reversed-phase column under similar conditions. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring provides strong UV absorbance. osha.govnih.gov

Gas Chromatography (GC): GC is another powerful separation technique suitable for volatile and thermally stable compounds. osha.gov Due to the hydroxyl groups, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. A common derivatization reaction is silylation, which converts the hydroxyl groups into trimethylsilyl (B98337) ethers. Following separation on a capillary column, a flame ionization detector (FID) or a mass spectrometer can be used for detection. osha.gov

Mass Spectrometry (MS) Detection:

Coupling chromatographic techniques with mass spectrometry (GC-MS or HPLC-MS) provides a high degree of selectivity and sensitivity, enabling the unambiguous identification and quantification of trace amounts of this compound. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique "fingerprint" for the compound. For 2,5-di-tert-butylhydroquinone (B1670977), a closely related compound, gas chromatography-mass spectrometry data is available in the NIST database. nist.gov

The table below summarizes typical performance characteristics of analytical methods used for the parent compound, hydroquinone.

| Analytical Method | Matrix | Linear Range | Limit of Detection (LOD) | Reference |

| HPLC-UV | Plant Material | 1 - 100 µg/mL | 0.49 µg/mL | researchgate.net |

| GC-FID | Air | Not Specified | 1 µg | osha.gov |

| Chronoamperometry | Pharmaceutical Formulation | Not Specified | 4.22 µmol/L | nih.gov |

Table 2: Analytical Method Performance for Hydroquinone Detection

This table presents data for hydroquinone, which is structurally similar to this compound and provides an indication of the expected analytical performance.

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Elucidations of Reactivity

A primary focus for future investigations is the detailed elucidation of the reaction mechanisms governing 2,5-Di(propan-2-yl)benzene-1,4-diol. While the general reactivity of hydroquinones is understood, the specific influence of the two propan-2-yl substituents on reaction kinetics and pathways remains an area ripe for exploration. Advanced analytical techniques are central to this endeavor. For instance, in situ methods like photoionization and photoelectron photoion coincidence spectroscopy can provide unprecedented insight into the detection of elusive and reactive intermediates, such as radicals and other short-lived species, during chemical transformations. rsc.org

Computational chemistry will play a vital role in complementing experimental work. Theoretical calculations can be employed to model reaction pathways, determine transition state energies, and predict the influence of substituents on the electronic structure of the molecule. rsc.org Such studies will help to understand how the bulky isopropyl groups affect the molecule's redox potential and its interactions with other reactants. By combining experimental data with theoretical modeling, a more complete picture of the compound's reactivity can be constructed. rsc.org

Sustainable Synthesis Routes and Green Chemistry Approaches

The industrial production of hydroquinones has traditionally relied on methods that are often energy-intensive and can generate significant waste. patsnap.com A key future direction is the development of sustainable and green synthesis routes for this compound. This aligns with the broader push in the chemical industry to adopt more environmentally benign practices, as outlined by the 12 Principles of Green Chemistry. nih.gov

Research into alternative catalysts and reaction media is a promising avenue. For example, the use of solid acid catalysts or biocatalysts could offer advantages over traditional homogeneous catalysts in terms of reusability and reduced waste generation. The exploration of solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, is also a critical area of investigation. mdpi.com Furthermore, processes that utilize renewable feedstocks and minimize the use of hazardous reagents are highly desirable. nih.gov One-pot synthesis and multi-component reactions are also being explored to increase efficiency and reduce derivatization steps. nih.govresearchgate.net

Microwave-assisted synthesis is another promising green technology that can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com The application of flow chemistry, which allows for continuous production with better control over reaction parameters, also holds potential for a more sustainable and efficient synthesis of this compound. mdpi.com

Exploration of Novel Biochemical Interactions and Pathways

The biochemical interactions of this compound and its metabolites are a burgeoning area of research. Substituted hydroquinones are known to possess a range of biological activities, and understanding the specific interactions of this compound with biological macromolecules is crucial. researchgate.net

Future studies will likely focus on identifying specific protein targets and elucidating the molecular mechanisms of action. For instance, research has shown that the benzene (B151609) metabolite, hydroquinone (B1673460), can be metabolically activated by macrophage peroxidase to form reactive species that bind to proteins. nih.gov Investigating whether this compound undergoes similar metabolic activation and identifying the resulting adducts is an important research question.